molecular formula C16H12ClNO2 B2619076 N-(2-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 887345-72-4

N-(2-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No. B2619076
CAS RN: 887345-72-4
M. Wt: 285.73
InChI Key: SKFMTOPWZKCFMB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2H-chromene-3-carboxamide, also known as CC-115, is a potent and selective inhibitor of two key signaling pathways, mTORC1 and mTORC2. It is a novel small molecule that has shown promising results in preclinical studies as a potential treatment for cancer, autoimmune diseases, and metabolic disorders.

Mechanism of Action

Mode of Action

The exact mode of action of N-(2-chlorophenyl)-2H-chromene-3-carboxamide It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by N-(2-chlorophenyl)-2H-chromene-3-carboxamide . Based on its structural similarity to other compounds, it may influence pathways involving signal transduction, enzyme regulation, or cellular metabolism .

Pharmacokinetics

The pharmacokinetic properties of N-(2-chlorophenyl)-2H-chromene-3-carboxamide These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of N-(2-chlorophenyl)-2H-chromene-3-carboxamide are largely unknown due to the lack of specific target and pathway information. Based on its structural similarity to other compounds, it may have potential therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-chlorophenyl)-2H-chromene-3-carboxamide . Specific details about how these factors affect this compound are currently unknown .

properties

IUPAC Name

N-(2-chlorophenyl)-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFMTOPWZKCFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2H-chromene-3-carboxamide

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